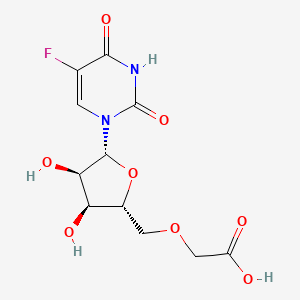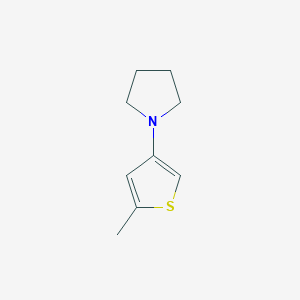
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a phenylpyridine moiety attached to a hydroxypentadecanoate chain, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 6-phenylpyridin-2-ol and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid (PTSA) can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 15-oxo-pentadecanoate derivatives.
Reduction: Formation of 15-hydroxypentadecanol derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学的研究の応用
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylpyridine moiety can interact with aromatic amino acids in proteins, while the hydroxypentadecanoate chain can engage in hydrophobic interactions, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
6-Phenylpyridin-2-yl acetate: Similar structure but with a shorter ester chain.
6-Phenylpyridin-2-yl butyrate: Another ester derivative with a different chain length.
6-Phenylpyridin-2-yl hexanoate: Features a hexanoate chain instead of a pentadecanoate chain.
Uniqueness
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is unique due to its long hydroxypentadecanoate chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
63362-09-4 |
|---|---|
分子式 |
C26H37NO3 |
分子量 |
411.6 g/mol |
IUPAC名 |
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate |
InChI |
InChI=1S/C26H37NO3/c28-22-15-10-8-6-4-2-1-3-5-7-9-14-21-26(29)30-25-20-16-19-24(27-25)23-17-12-11-13-18-23/h11-13,16-20,28H,1-10,14-15,21-22H2 |
InChIキー |
YPAUZQKIHOSWHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)OC(=O)CCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
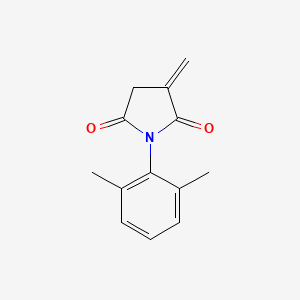
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
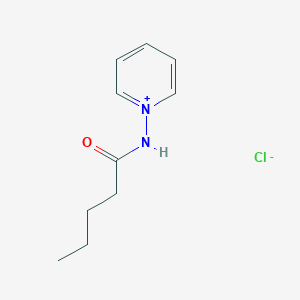
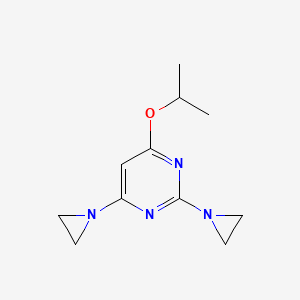
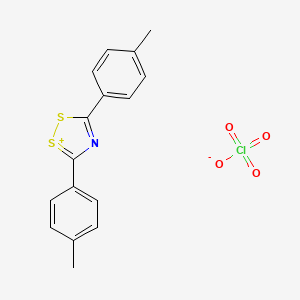
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
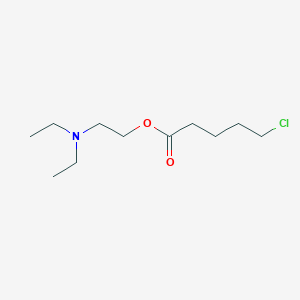
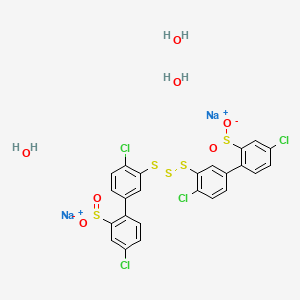
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
